N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Description
N-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a thienopyrimidine-derived acetamide compound characterized by a 6-methyl-substituted thieno[2,3-d]pyrimidine core linked to a sulfanylacetamide moiety and a 4-methoxyphenyl group. The molecule’s stability and reactivity are influenced by the electron-donating methoxy group and the methyl-substituted heterocyclic system .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-7-13-15(17-9-18-16(13)23-10)22-8-14(20)19-11-3-5-12(21-2)6-4-11/h3-7,9H,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIKQSDNEAZCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325790 | |
| Record name | N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728692 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876901-96-1 | |
| Record name | N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs, as identified in the evidence, include:
a. N-Cyclopentyl-2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide ()
- Key Differences : The cyclopentyl group replaces the 4-methoxyphenyl substituent.
b. N-(4-Chlorophenyl)-2-(2-Methyl-6-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide ()
- Key Differences: A chloro substituent on the phenyl ring and an additional phenyl group at the 6-position of the thienopyrimidine core.
- Impact: The electron-withdrawing chlorine atom increases electrophilicity, which could enhance binding to target proteins.
c. 2-[(6-Ethyl-4-Oxo-3-Phenylthieno[2,3-d]pyrimidin-2-yl)Sulfanyl]-N-(4-Nitrophenyl)Acetamide ()
- Key Differences : Ethyl substitution at the 6-position, a 4-oxo group on the pyrimidine ring, and a nitro group on the phenyl ring.
d. N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-(5,6-Dimethyl-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-yl)Sulfanylacetamide ()
- Key Differences: Multiple substituents: 4-chloro-2-methoxy-5-methylphenyl group, 5,6-dimethyl, 4-oxo, and prop-2-enyl on the thienopyrimidine core.
Physicochemical and Pharmacokinetic Properties
Notes:
- Chloro and nitro substituents () increase LogP, correlating with higher membrane permeability but poorer solubility .
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